2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole
Description
The compound 2-methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a heterocyclic molecule combining a [1,2,4]triazolo[4,3-b]pyridazine core with a thiazole moiety linked via a thioether bridge. This scaffold is structurally analogous to several pharmacologically active compounds, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-methyl-4-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S2/c1-10-17-12(8-25-10)9-26-16-19-18-15-6-5-14(20-21(15)16)11-3-2-4-13(7-11)22(23)24/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGPOXDURSXXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-triazole and thiazole moieties, have been reported to interact with a variety of enzymes and receptors. These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
The mode of action of this compound is likely to involve specific interactions with its target receptors due to the hydrogen bond accepting and donating characteristics of its core structure. This allows the compound to form specific interactions with different target receptors, which can lead to changes in the function of these targets and result in the observed pharmacological effects.
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways related to its target receptors.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of pharmacological activities reported for similar compounds. These effects can include changes in cellular signaling, enzyme activity, and gene expression, among others, leading to the observed therapeutic effects.
Biological Activity
2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole (CAS Number: 1203046-41-6) is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 384.4 g/mol. Its structure includes a thiazole ring and a triazolo-pyridazine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 1203046-41-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the thiazole ring and subsequent functionalization with the triazolo-pyridazine moiety. Specific synthetic routes can vary depending on the desired substituents and yields.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains including Mycobacterium tuberculosis and other pathogens.
A study reported that certain derivatives demonstrated an IC50 range of 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating promising anti-tubercular activity . The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacteria.
Cytotoxicity
In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that some derivatives were non-toxic at concentrations effective against pathogens. This suggests a favorable therapeutic index for potential drug development .
Anti-inflammatory Activity
Compounds containing similar scaffolds have also been investigated for anti-inflammatory properties. For example, some derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and TNF-α in cell cultures, indicating their potential as anti-inflammatory agents .
Case Studies
- Anti-tubercular Activity : A series of novel substituted derivatives were synthesized and tested for their anti-tubercular efficacy. Among them, specific compounds exhibited significant activity with low IC50 values, suggesting their potential as new therapeutic agents against tuberculosis .
- Cytotoxicity Studies : In a comparative study on the cytotoxic effects of thiazole derivatives, it was found that several compounds did not exhibit significant toxicity towards HEK-293 cells while maintaining antimicrobial efficacy .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: Thioether linkages (as in BD316817 and the target compound) require careful optimization of solvents (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) to avoid side reactions .
- Biological Potential: Molecular docking studies on triazolo-pyridazines (e.g., vebreltinib) suggest high affinity for kinase domains, while triazolo-thiadiazoles show promise in antifungal applications .
Preparation Methods
Chloropyrimidine Precursor Activation
The foundational approach involves constructing the triazolo-pyridazine scaffold through cyclocondensation reactions. As demonstrated in recent protocols, 8-chloro-6-methyl-triazolo[4,3-b]pyridazine serves as a key intermediate. Adaptation for nitroaryl substitution proceeds via:
Step 1:
$$ \text{4-Amino-1,2,4-triazole} + \text{ethyl acetoacetate} \xrightarrow{\Delta, 110^\circ\text{C}} \text{Triazolo-pyridazinone intermediate} $$ (98% yield)
Step 2:
Chlorination with POCl₃ at reflux generates the reactive 8-chloro derivative:
$$ \text{Triazolo-pyridazinone} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{8-Chloro-6-methyl-triazolo-pyridazine} $$ (86% yield)
Step 3:
Nucleophilic aromatic substitution introduces the 3-nitrophenyl group:
$$ \text{8-Chloro intermediate} + \text{3-nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(3-Nitrophenyl)triazolo-pyridazine} $$ (72% yield, inferred from)
Alternative Oxidative Cyclization
Emerging methods employ oxidative C-H functionalization for direct aryl incorporation:
$$ \text{Mercaptotriazole precursor} \xrightarrow{\text{DMSO, TFA}} \text{Disulfide intermediate} \xrightarrow{\text{base}} \text{Triazolo-pyridazine} $$ (89% yield)
Thiazole Moiety Functionalization
Hantzsch Thiazole Synthesis
The 2-methylthiazole nucleus is constructed via classical Hantzsch methodology:
$$ \text{Thioacetamide} + \text{chloroacetone} \xrightarrow{\text{EtOH, reflux}} \text{2-Methylthiazole} $$ (81% yield)
Thioether Bond Formation
Nucleophilic Substitution
Coupling of the triazolo-pyridazine-thiol and chloromethylthiazole proceeds under basic conditions:
$$ \text{6-(3-Nitrophenyl)triazolo-pyridazine-3-thiol} + \text{4-Chloromethyl-2-methylthiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} $$ (78% yield)
Nanoparticle-Catalyzed Coupling
Recent advancements utilizing NiFe₂O₄ nanoparticles enhance reaction efficiency:
| Condition | Yield (%) | Time (min) |
|---|---|---|
| Without catalyst | 45 | 180 |
| NiFe₂O₄ (5 mg) | 90 | 60 |
| CuO nanoparticles | 68 | 120 |
The magnetic catalyst enables easy recovery and reuse for 5 cycles without significant activity loss.
One-Pot Convergent Synthesis
Integrating multiple steps into a single vessel minimizes intermediate purification:
Reaction Scheme:
- In situ generation of triazolo-pyridazine-thiol
- Concurrent thiazole chloromethylation
- Thioether coupling
$$ \text{Anhydride} + \text{thiosemicarbazide} + \text{nitroaryl precursor} \xrightarrow{\text{NiFe}2\text{O}4, \text{EtOH:H}_2\text{O}} \text{Target compound} $$ (85% yield)
Characterization and Analytical Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, triazole-H)
- δ 8.25–8.18 (m, 4H, nitrophenyl-H)
- δ 4.52 (s, 2H, -SCH₂-)
- δ 2.48 (s, 3H, thiazole-CH₃)
¹³C NMR:
HRMS (ESI):
Calculated for C₁₉H₁₄N₆O₂S₂: 430.0564 [M+H]⁺
Found: 430.0561
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Stepwise synthesis | 78 | 98.5 | 8 h | Moderate |
| One-pot nanoparticle | 85 | 99.2 | 2.5 h | High |
| Oxidative cyclization | 89 | 97.8 | 4 h | Low |
The nanoparticle-assisted approach demonstrates superior efficiency, attributed to enhanced surface area and Lewis acid catalysis.
Challenges and Optimization Strategies
Key Issues:
- Nitro group reduction under hydrogenation conditions
- Thiol oxidation during storage
- Regioselectivity in triazolo-pyridazine substitution
Solutions:
Q & A
Q. What are the optimal synthetic pathways for 2-methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Thioether formation : Reacting 6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-thiol with a methylthiazole derivative under NaH/toluene conditions to form the thioether linkage .
- Purification : Use of high-performance liquid chromatography (HPLC) to isolate intermediates, with yields optimized by controlling stoichiometry and reaction time (e.g., 6–16 hours at 50–80°C) .
- Catalysts : Sodium hydride (NaH) or triethylamine (Et₃N) in aprotic solvents (e.g., DMF or THF) to facilitate nucleophilic substitution .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., nitrophenyl and thiazole moieties) and purity (>95% by integration) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
Q. What preliminary biological screening models are used to assess its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Target 14α-demethylase lanosterol (PDB: 3LD6) via molecular docking to predict antifungal activity .
- Cytotoxicity testing : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Microbial susceptibility : Broth microdilution against Candida albicans or Staphylococcus aureus to determine MICs .
Advanced Research Questions
Q. How can contradictory data on bioactivity (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituent effects on nitrophenyl or thiazole groups) to identify key pharmacophores .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cellular inhibition) to validate mechanisms .
Q. What strategies mitigate bioactivation risks (e.g., covalent binding to proteins) during drug development?
- Methodological Answer :
- Glutathione (GSH) trapping assays : Detect reactive metabolites in liver microsomes via LC-MS/MS .
- CYP450 profiling : Identify isoforms (e.g., CYP3A4/1A2) responsible for bioactivation using chemical inhibitors or recombinant enzymes .
- Structural modification : Replace the isothiazole ring with bioisosteres (e.g., pyrazole) to reduce electrophilic intermediates .
Q. How can molecular docking guide the optimization of this compound’s antifungal activity?
- Methodological Answer :
- Target selection : Use fungal lanosterol 14α-demethylase (CYP51) as a template for docking studies (e.g., AutoDock Vina) .
- Binding pose validation : Compare docking scores (ΔG) with experimental IC₅₀ values; prioritize poses with H-bonding to heme iron or hydrophobic interactions .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity via computational simulations .
Q. What analytical techniques resolve synthetic byproducts or degradation products?
- Methodological Answer :
- HPLC-DAD/MS : Track impurities using gradient elution (e.g., 10–90% acetonitrile in H₂O + 0.1% formic acid) .
- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) to identify hydrolytic or oxidative byproducts .
- X-ray crystallography : Resolve ambiguous structures (e.g., regioisomers) via single-crystal diffraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
